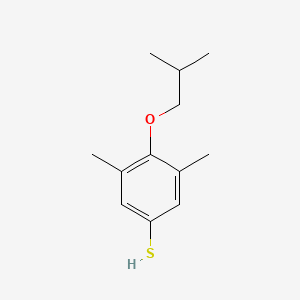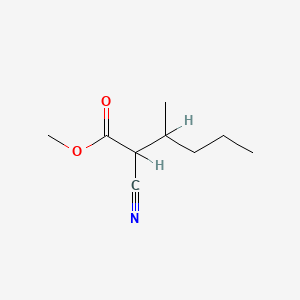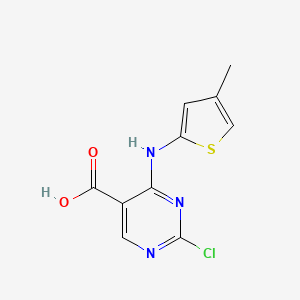
2,4,2',4'-Tetranitro-6-carboxy-6'-aminocarboxylbiphenyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl is a complex organic compound characterized by the presence of multiple nitro groups, carboxyl groups, and an aminocarboxyl group on a biphenyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl typically involves multi-step organic reactions. One common approach is the nitration of biphenyl derivatives, followed by carboxylation and amination reactions. The nitration process often employs concentrated nitric acid and sulfuric acid as reagents under controlled temperature conditions to introduce nitro groups at specific positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors where biphenyl derivatives are treated with nitrating agents. The subsequent steps of carboxylation and amination are carried out in specialized reactors designed to handle the specific reaction conditions required for each step. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic substitution reactions, where one of the nitro groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Electrophilic reagents like halogens or sulfonic acids under acidic conditions.
Major Products
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of 2,4,2’,4’-Tetranitro-6-carboxy-6’-aminocarboxylbiphenyl involves its interaction with molecular targets through its nitro, carboxyl, and aminocarboxyl groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding, ionic interactions, and covalent bonding with target molecules. The pathways involved may include oxidative stress pathways, enzyme inhibition, and modulation of cellular signaling processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Known for its explosive properties, TNT shares the nitro functional groups but lacks the carboxyl and aminocarboxyl groups.
4-Carboxy-2,2,6,6-tetramethylpiperidine 1-oxyl (4-Carboxy-TEMPO): This compound has a similar carboxyl group but differs in its overall structure and functional groups.
Eigenschaften
CAS-Nummer |
153341-03-8 |
|---|---|
Molekularformel |
C14H7N5O11 |
Molekulargewicht |
421.23 g/mol |
IUPAC-Name |
2-(2-carbamoyl-4,6-dinitrophenyl)-3,5-dinitrobenzoic acid |
InChI |
InChI=1S/C14H7N5O11/c15-13(20)7-1-5(16(23)24)3-9(18(27)28)11(7)12-8(14(21)22)2-6(17(25)26)4-10(12)19(29)30/h1-4H,(H2,15,20)(H,21,22) |
InChI-Schlüssel |
AFGYSBWYKXGHBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1C(=O)N)C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


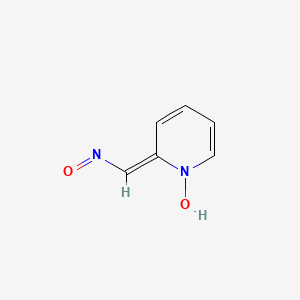

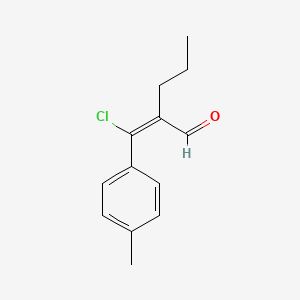
![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)
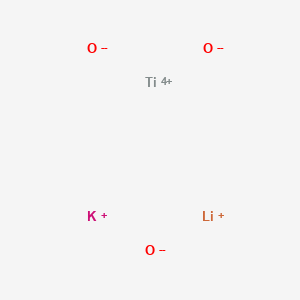



![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)


